

Synthesis of (1-phenylcyclopropyl)methanamine hydrochloride: Application Notes and Protocols

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Compound of Interest

Compound Name: (1-phenylcyclopropyl)methanamine

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This document provides detailed application notes and experimental protocols for the synthesis of **(1-phenylcyclopropyl)methanamine** hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of 1-phenylcyclopropanecarbonitrile, followed by its reduction to the corresponding amine and subsequent conversion to the hydrochloride salt.

Data Presentation

The following tables summarize the key quantitative data for the synthesized compounds.

Table 1: Physicochemical and Analytical Data for 1-Phenylcyclopropanecarbonitrile

Parameter	Value	Reference
Molecular Formula	C ₁₀ H ₉ N	[1]
Molecular Weight	143.18 g/mol	[1]
Appearance	Clear colorless to slightly yellow liquid	[2]
Boiling Point	133-137 °C at 30 mm Hg	[2]
Density	1.0 g/mL at 25 °C	[2]
Refractive Index (n ₂₀ /D)	1.539	[2]
Yield	73%	[2]

Table 2: Physicochemical and Analytical Data for **(1-phenylcyclopropyl)methanamine**

Parameter	Value	Reference
Molecular Formula	C ₁₀ H ₁₃ N	[3]
Molecular Weight	147.22 g/mol	[3]
Appearance	Orange oil	[4]
Yield	74%	[4]
¹ H NMR (CDCl ₃ , ppm)	7.1-7.5 (m, 5H), 2.77 (s, 2H), 1.3 (br s, 2H), 0.6-0.95 (m, 4H)	[4]

Table 3: Physicochemical and Analytical Data for **(1-phenylcyclopropyl)methanamine hydrochloride**

Parameter	Value	Reference
Molecular Formula	$C_{10}H_{14}ClN$	[5]
Molecular Weight	183.68 g/mol	[5]
Appearance	Solid	[6]
Melting Point	230-233 °C	[7]
Purity	98%	[6]
Storage Temperature	Inert atmosphere, 2-8°C	[6]

Experimental Protocols

Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile

This procedure outlines the synthesis of the nitrile intermediate from phenylacetonitrile and 1,2-dibromoethane.

Materials:

- Phenylacetonitrile
- 1,2-Dibromoethane
- Potassium hydroxide (KOH)
- Tetrabutylammonium bromide
- Diisopropyl ether
- Water

Procedure:

- In a suitable reaction vessel, a mixture of phenylacetonitrile (100 g, 0.8547 mol), aqueous potassium hydroxide (447 g KOH dissolved in 420 mL of water), and tetrabutylammonium bromide (2.7 g) is stirred.[\[2\]](#)

- 1,2-Dibromoethane (147 mL, 1.709 mol) is added dropwise to the stirred mixture. The rate of addition is controlled to maintain the reaction temperature at 50 °C.[2]
- After the addition is complete, the reaction mixture is stirred for an additional hour at 50 °C. [2]
- Upon completion, the mixture is cooled and poured into cold water.
- The aqueous mixture is extracted with diisopropyl ether.
- The organic phases are combined and purified by high-vacuum distillation to yield 1-phenylcyclopropanecarbonitrile as a colorless liquid.[2]

Step 2: Synthesis of (1-phenylcyclopropyl)methanamine

This protocol describes the reduction of 1-phenylcyclopropanecarbonitrile to the free amine using lithium aluminum hydride (LiAlH_4).

Materials:

- 1-Phenylcyclopropanecarbonitrile
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous diethyl ether
- Sodium hydroxide (NaOH) solution (10% w/v)
- Hydrochloric acid (HCl), dilute (0.2 M)
- Magnesium sulfate (MgSO_4)
- Saturated brine solution
- Water

Procedure:

- A solution of 1-phenylcyclopropanecarbonitrile (6.58 g, 46 mmol) in anhydrous diethyl ether (200 mL) is prepared in a flask under a nitrogen atmosphere and cooled to 0 °C.[4]
- Lithium aluminum hydride (1.8 g, 48 mmol) is added in portions over 5 minutes to the stirred solution.[4]
- The reaction mixture is stirred at 0 °C for 1 hour.[4]
- The reaction is carefully quenched by the sequential dropwise addition of water (1.8 mL), 10% w/v sodium hydroxide solution (1.8 mL), and water (5.4 mL). Vigorous gas evolution will occur.[4]
- The resulting mixture is vacuum filtered.
- The filtrate is extracted with dilute hydrochloric acid (0.2 M, 3 x 100 mL).[4]
- The combined acidic extracts are washed with diethyl ether (3 x 100 mL) and then made basic with sodium hydroxide pellets (3.2 g, 80 mmol).[4]
- The basic aqueous layer is extracted with diethyl ether (3 x 100 mL).[4]
- The combined organic phases are washed with water (2 x 100 mL) and saturated brine (100 mL), then dried over anhydrous magnesium sulfate.[4]
- The solvent is removed under reduced pressure to give **(1-phenylcyclopropyl)methanamine** as an orange oil.[4]

Step 3: Preparation of **(1-phenylcyclopropyl)methanamine hydrochloride**

This protocol details the conversion of the free amine to its hydrochloride salt.

Materials:

- **(1-phenylcyclopropyl)methanamine**
- Anhydrous diethyl ether

- Hydrogen chloride (gas or a solution in anhydrous diethyl ether)

Procedure:

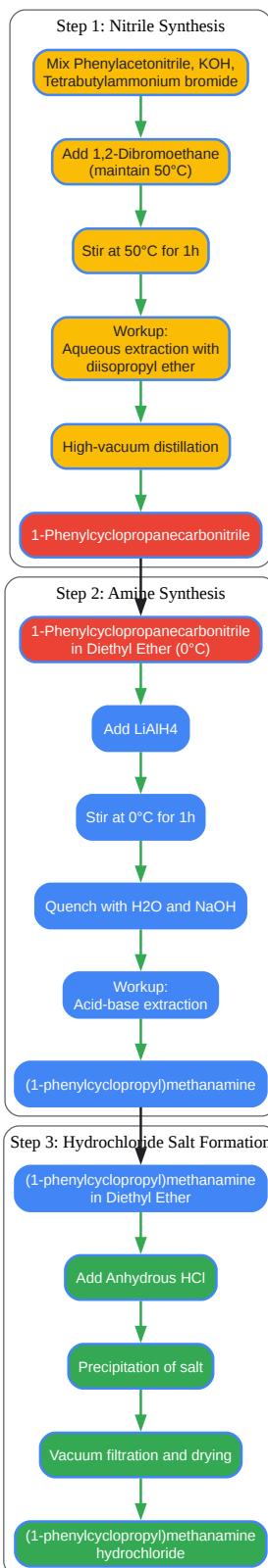
- Dissolve the **(1-phenylcyclopropyl)methanamine** in anhydrous diethyl ether.
- Cool the solution in an ice bath.
- Bubble anhydrous hydrogen chloride gas through the solution or add a solution of hydrogen chloride in anhydrous diethyl ether dropwise with stirring.
- A precipitate of **(1-phenylcyclopropyl)methanamine** hydrochloride will form.
- Collect the solid by vacuum filtration.
- Wash the solid with a small amount of cold, anhydrous diethyl ether.
- Dry the product under vacuum to yield the final hydrochloride salt.

Visualizations



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Caption: Synthetic pathway for **(1-phenylcyclopropyl)methanamine** hydrochloride.

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Caption: Detailed experimental workflow for the synthesis.

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